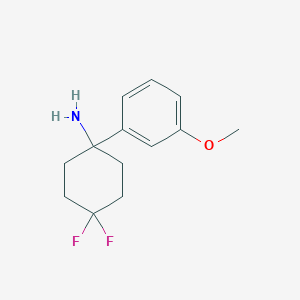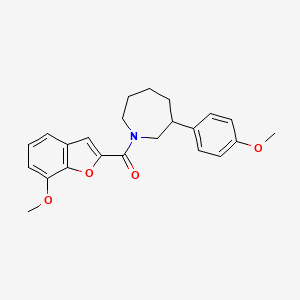
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O2S3 and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antibacterial Agents
The compound has been explored for its synthesis and application as a potent antitumor and antibacterial agent. A study by Hafez, Alsalamah, and El-Gazzar (2017) describes the synthesis of related thiophene and thieno[3,2-d]pyrimidine derivatives, showcasing their significant in vitro activity against human tumor cell lines, including liver, colon, and lung cancers, as well as their high activity against Gram-positive and Gram-negative bacteria. This highlights the compound's potential in developing new therapeutic agents for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial Activity
The antimicrobial properties of compounds containing the sulfonamido moiety, similar to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide, have been extensively studied. Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their high antibacterial activities. This suggests the chemical's role in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).
Antioxidants for Age-Related Diseases
In the context of age-related diseases, analogues of the compound, particularly those with sulfonamide groups, have been synthesized for their antioxidant properties. Jin, Randazzo, Zhang, and Kador (2010) investigated derivatives for their ability to protect cells against oxidative stress-induced cell viability decrease and glutathione levels, showing promise for the preventive treatment of diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin, Randazzo, Zhang, & Kador, 2010).
Structural Analysis and Chemical Properties
The compound has also been the subject of structural analysis to understand its molecular conformation and properties better. Kumar et al. (2012) provided an in-depth analysis of a related compound, detailing its conformation, intramolecular interactions, and crystal structure, which is crucial for drug design and the development of pharmaceutical solvates (Kumar et al., 2012).
Propriétés
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S3/c1-13-10-18(24-8-4-3-5-9-24)23-17(21-13)11-20-29(25,26)19-7-6-16(28-19)15-12-27-14(2)22-15/h6-7,10,12,20H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAMJSNGAOPNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2818456.png)

![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)
![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/no-structure.png)


![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)
![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)



![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)
